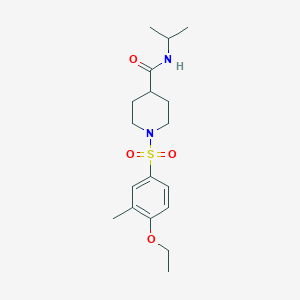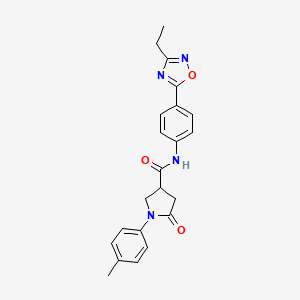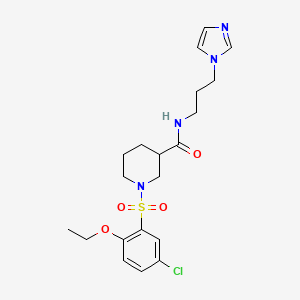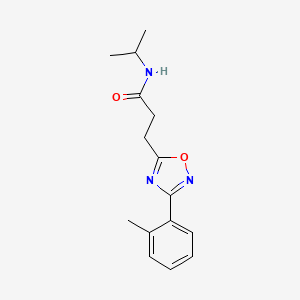
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, also known as HQMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. HQMA is a member of the quinoline family of compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide may act by modulating the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it may have limited solubility in certain solvents, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide analogs with improved pharmacological properties. Additionally, it may be possible to use N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide as a starting point for the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide and its potential applications in medicine.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and it has been suggested that it may have potential as a chemotherapeutic agent or as a treatment for inflammatory diseases such as rheumatoid arthritis. While there are still many unanswered questions about the properties and potential applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, it is clear that it is a compound of great interest to the scientific community.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide can be synthesized by a multistep process involving the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-aminoacetophenone, followed by the reaction of the resulting Schiff base with 4-methoxybenzoyl chloride. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)21(16-7-9-17(24-2)10-8-16)12-15-11-14-5-3-4-6-18(14)20-19(15)23/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBKLKOCBBPGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)




![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)
